molecular formula C19H15N3OS B4759942 N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide

Cat. No.: B4759942
M. Wt: 333.4 g/mol
InChI Key: BWLNNGKGIRMQRF-UHFFFAOYSA-N
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Description

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyridine ring, and various functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-2-carboxamide: Another isomer with the carboxamide group at a different position.

Uniqueness

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-5-14(6-4-12)17-13(2)24-19(16(17)11-20)22-18(23)15-7-9-21-10-8-15/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLNNGKGIRMQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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